4-(5-Bromofuran-2-amido)benzoic acid is a compound that combines a furan moiety with an amido group and a benzoic acid structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features. The presence of the bromine atom in the furan ring can impart specific reactivity and biological activity, making it an interesting subject for research.
The compound can be synthesized through various chemical processes involving the bromination of furan derivatives and subsequent reactions with benzoic acid. The synthesis methods often leverage readily available starting materials, making it feasible for both laboratory and industrial applications.
4-(5-Bromofuran-2-amido)benzoic acid falls under the category of organic compounds, specifically within the subcategories of carboxylic acids and amides. It is characterized by its functional groups, which include a carboxylic acid (-COOH) and an amide (-CONH2).
The synthesis of 4-(5-Bromofuran-2-amido)benzoic acid typically involves several key steps:
The reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and purity. Techniques such as refluxing or using inert atmospheres may be employed to prevent side reactions.
The molecular structure of 4-(5-Bromofuran-2-amido)benzoic acid can be represented as follows:
The compound features:
4-(5-Bromofuran-2-amido)benzoic acid can participate in various chemical reactions, including:
These reactions are typically conducted in organic solvents under reflux conditions or at room temperature, depending on the desired transformation.
The mechanism by which 4-(5-Bromofuran-2-amido)benzoic acid exerts its effects is primarily through interactions at the molecular level. In biological systems, it may bind to specific enzymes or receptors, modulating their activity through:
4-(5-Bromofuran-2-amido)benzoic acid has several scientific uses:
4-(5-Bromofuran-2-amido)benzoic acid is systematically named as 4-[(5-bromofuran-2-carbonyl)amino]benzoic acid (IUPAC) and assigned the CAS Registry Number 723755-27-9 [3]. Its molecular formula is C₁₂H₈BrNO₄, with a molecular weight of 310.10 g/mol [1] [4]. The structure integrates two key moieties: a 5-bromofuran-2-carboxamide group linked via an amide bond to the para-position of benzoic acid. This architecture is confirmed through spectroscopic identifiers:
Table 1: Structural and Identifier Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈BrNO₄ |
| CAS Registry Number | 723755-27-9 |
| Systematic Name | 4-[(5-bromofuran-2-carbonyl)amino]benzoic acid |
| SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br |
| InChIKey | FXIVNDDVYGCWLO-UHFFFAOYSA-N |
| Purity (Commercial) | ≥95% [3] [4] |
This compound emerged as a specialized synthon in early 21st-century heterocyclic chemistry, with its earliest commercial availability documented by suppliers like Enamine and Fluorochem [3] [4]. Key milestones include:
This molecule exemplifies strategic hybridization of bioactive motifs:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: